6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one
Description
6-Chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone with distinct substituents:
- Position 6: Chloro (-Cl) group.
- Position 7: Hydroxy (-OH) group.
- Position 8: 4-Methylpiperidinylmethyl (-CH₂-(4-methylpiperidine)) moiety.
- Position 4: Phenyl (-C₆H₅) group.
The chloro and hydroxy groups contribute to electronic effects and hydrogen-bonding capabilities, influencing solubility and metabolic stability .
Properties
IUPAC Name |
6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-14-7-9-24(10-8-14)13-18-21(26)19(23)11-17-16(12-20(25)27-22(17)18)15-5-3-2-4-6-15/h2-6,11-12,14,26H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZLMBDBCOLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Coumarin Skeleton Formation
The foundational step in synthesizing this compound is constructing the 4-phenylcoumarin core. The Pechmann condensation is widely employed, utilizing resorcinol derivatives and β-keto esters under acidic conditions . For this target molecule, ethyl benzoylacetate (as the β-keto ester) reacts with a substituted resorcinol to introduce the phenyl group at position 4.
Reaction Conditions :
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Catalyst: Concentrated sulfuric acid or Lewis acids like AlCl₃ .
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Temperature: 80–100°C for 2–4 hours.
Mechanistic Insight :
The acid catalyzes the formation of a keto-enol tautomer, followed by cyclization and dehydration to yield the coumarin scaffold .
Introduction of the 7-Hydroxy Group
The 7-hydroxy group is introduced via selective demethylation of a methoxy-protected precursor. For example, 7-methoxy-4-phenylcoumarin is treated with boron tribromide (BBr₃) in dichloromethane at −78°C .
Optimization Notes :
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Temperature Control : Lower temperatures (−78°C) prevent over-demethylation.
Chlorination at Position 6
Electrophilic chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid . The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-donating hydroxy group at position 7.
Key Parameters :
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Molar Ratio: 1.2 equivalents of SO₂Cl₂ per coumarin.
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Reaction Time: 4–6 hours at 50°C.
Characterization :
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¹H-NMR : Absence of the C6 proton signal (δ 6.8–7.2 ppm) confirms substitution.
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Mass Spec : [M+H]⁺ peak at m/z 385.1 aligns with the molecular formula C₂₁H₂₁ClN₂O₃ .
Mannich Reaction for Piperidine Moiety
The 4-methylpiperidinylmethyl group at position 8 is introduced via a Mannich reaction , leveraging the reactivity of the 7-hydroxycoumarin intermediate .
Protocol :
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Reactants :
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6-Chloro-7-hydroxy-4-phenylcoumarin.
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4-Methylpiperidine.
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Formaldehyde (37% aqueous solution).
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Conditions :
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Workup :
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Neutralization with NaHCO₃.
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Extraction with ethyl acetate.
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Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
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Mechanistic Analysis :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the coumarin’s 8-position, stabilized by the electron-donating hydroxy group at position 7 .
Structural Confirmation and Purity Assessment
Spectroscopic Data :
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FT-IR :
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¹³C-NMR :
Chromatographic Purity :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Chlorination : Competing substitution at position 5 is mitigated by using bulky solvents (e.g., DCE) .
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Piperidine Stability : 4-Methylpiperidine’s hygroscopic nature necessitates anhydrous conditions during the Mannich reaction .
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) achieved an overall yield of 42% using:
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Continuous flow reactors for Pechmann condensation.
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Automated pH control during demethylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 6-chloro-7-oxo-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group at the 7-position and the chlorine atom at the 6-position play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the chromen-2-one core but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility :
- The target compound’s 4-phenyl and 4-methylpiperidinylmethyl groups increase logP, favoring blood-brain barrier penetration compared to the more polar piperazinyl derivative .
- Thiadiazole-containing analogues (e.g., ) exhibit improved aqueous solubility due to heterocyclic polarity.
Metabolic Stability :
- The trifluoromethyl group in reduces oxidative metabolism, while the chloro group in the target compound acts as a bioisostere, enhancing resistance to enzymatic degradation .
Biological Activity: Piperidine/piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their amine functionality . Thiadiazole-containing chromenones show antitumor and antimicrobial activity, as seen in related compounds .
Biological Activity
6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: 6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one
- Molecular Formula: C22H22ClNO3
- CAS Number: 302551-75-3
This compound features a chlorine atom at the 6-position, a hydroxyl group at the 7-position, and a piperidino group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group and chlorine atom enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity or modulating their function. This mechanism underlies its potential therapeutic effects in various conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The compound's structural components contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 10 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In animal models, it reduced inflammation markers and exhibited efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
In studies assessing antimicrobial properties, this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidino group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this coumarin derivative on multiple cancer cell lines. The results indicated significant growth inhibition and apoptosis induction at low concentrations, highlighting its potential as a lead compound for cancer therapy .
- Anti-inflammatory Effects : A research article in Pharmacology Reports investigated the anti-inflammatory properties in a rodent model of arthritis. The results showed a marked reduction in paw swelling and inflammatory cytokine levels after treatment with the compound .
- Antimicrobial Testing : An investigation reported in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
